molecular formula C12H14O4 B2417525 3-Benzyl-4-methoxy-4-oxobutanoic acid CAS No. 651013-72-8

3-Benzyl-4-methoxy-4-oxobutanoic acid

Cat. No.: B2417525
CAS No.: 651013-72-8
M. Wt: 222.24
InChI Key: BUNMUVFKMIOEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C12H14O4 It is characterized by a benzyl group attached to a methoxy-substituted butanoic acid backbone

Scientific Research Applications

3-Benzyl-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-methoxy-4-oxobutanoic acid typically involves the reaction of benzyl bromide with 4-methoxy-4-oxobutanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the carboxylate group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of benzyl-substituted carboxylic acids.

    Reduction: Formation of benzyl-substituted alcohols.

    Substitution: Formation of various benzyl-substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4-oxobutanoic acid: Lacks the benzyl group, resulting in different chemical properties and reactivity.

    3-Benzyl-4-oxobutanoic acid: Lacks the methoxy group, which affects its solubility and reactivity.

    4-Methoxy-2-methylene-4-oxobutanoic acid: Contains a methylene group, leading to different reactivity patterns.

Uniqueness

3-Benzyl-4-methoxy-4-oxobutanoic acid is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

3-benzyl-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNMUVFKMIOEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.